molecular formula C21H24N4O2 B2548474 (4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1211608-23-9

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2548474
CAS No.: 1211608-23-9
M. Wt: 364.449
InChI Key: RZRSWDAUUITUFB-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound characterized by its unique chemical structure, which combines multiple functional groups. The compound exhibits a range of properties and activities, making it relevant in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone generally involves multi-step organic reactions. A common route might start with the preparation of 4-(1H-pyrrol-1-yl)benzaldehyde, followed by the introduction of a piperidine ring with an oxadiazole moiety. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or palladium catalysts.

Industrial Production Methods

For industrial-scale production, the synthesis can be streamlined to enhance yield and purity. Methods such as continuous flow synthesis and the use of automated reaction monitoring systems might be employed. Green chemistry principles could also be applied to minimize environmental impact by optimizing reagent use and waste management.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of reactions, including oxidation, reduction, and substitution. For instance, the pyrrole ring can be functionalized through electrophilic aromatic substitution, while the oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid.

  • Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride.

  • Substitution: Halogenation with reagents such as N-bromosuccinimide or alkylation using alkyl halides.

Major Products

Depending on the reaction type, the major products can range from hydroxylated derivatives to halogenated analogs. The functional groups in the compound allow for a variety of modifications that can yield novel compounds with potentially enhanced properties.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as an intermediate in the synthesis of other complex molecules. Its ability to participate in diverse chemical reactions makes it valuable for developing new materials and catalysts.

Biology and Medicine

In biological and medical research, the compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential pharmacological properties are of particular interest in the fields of oncology, neurology, and infectious diseases.

Industry

Industrially, the compound can be employed in the development of specialty chemicals, such as advanced polymers and coatings. Its stability and reactivity profile make it suitable for applications in materials science.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and oxadiazole moieties are critical for binding affinity and selectivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness

Compared to other similar compounds, (4-(1H-pyrrol-1-yl)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone stands out due to the presence of both pyrrole and oxadiazole rings, which confer unique reactivity and binding properties.

Similar Compounds

  • (4-(1H-pyrrol-1-yl)phenyl)methanone

  • (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

  • 4-(1H-pyrrol-1-yl)benzaldehyde derivatives

These compounds share structural similarities but lack the combined functionality of pyrrole, oxadiazole, and piperidine rings, which are essential for the unique properties of this compound.

Properties

IUPAC Name

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-15(2)19-22-23-20(27-19)16-9-13-25(14-10-16)21(26)17-5-7-18(8-6-17)24-11-3-4-12-24/h3-8,11-12,15-16H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRSWDAUUITUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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